Product packaging for (R)-3-Chloro-2-methylpropionyl chloride(Cat. No.:CAS No. 80141-51-1)

(R)-3-Chloro-2-methylpropionyl chloride

Cat. No.: B3057395
CAS No.: 80141-51-1
M. Wt: 140.99 g/mol
InChI Key: REBZXOIBOIJEAU-UHFFFAOYSA-N
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Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

In the field of modern organic synthesis, the creation of stereochemically defined molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. nbinno.com Chiral building blocks are fundamental molecular fragments that possess one or more stereocenters, serving as essential precursors in the asymmetric synthesis of complex, optically active compounds. ambeed.com The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different therapeutic or pesticidal effects. The use of chiral building blocks allows chemists to introduce specific stereochemistry into a target molecule from the outset, providing an efficient and often highly selective route to the desired stereoisomer. nbinno.com This approach is a cornerstone of asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral molecule. nih.gov The demand for enantiomerically pure compounds continues to grow, driving the development and availability of a wide array of chiral intermediates, including alcohols, carboxylic acids, amines, and their derivatives. nih.gov

The Unique Position of (R)-3-Chloro-2-methylpropionyl chloride as a Chiral Intermediate

Among the diverse array of chiral building blocks, this compound holds a unique and valuable position. As a chiral acyl chloride, it combines the high reactivity of the acyl chloride functional group with a defined stereocenter at the C2 position. This bifunctionality makes it a highly versatile reagent for introducing the (R)-3-chloro-2-methylpropionyl moiety into various molecules through reactions like nucleophilic acyl substitution. The presence of both a chlorine atom and a stereogenic methyl group on the propionyl backbone allows for subsequent chemical transformations, enabling the construction of more complex chiral structures. Its primary utility is as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, where precise control of stereochemistry is critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O B3057395 (R)-3-Chloro-2-methylpropionyl chloride CAS No. 80141-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80141-51-1

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

3-chloro-2-methylpropanoyl chloride

InChI

InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3

InChI Key

REBZXOIBOIJEAU-UHFFFAOYSA-N

SMILES

CC(CCl)C(=O)Cl

Isomeric SMILES

C[C@H](CCl)C(=O)Cl

Canonical SMILES

CC(CCl)C(=O)Cl

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies for R 3 Chloro 2 Methylpropionyl Chloride

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful and sustainable alternative for the synthesis of chiral compounds, leveraging the high selectivity of enzymes. These approaches are particularly valuable for producing optically pure molecules like (R)-3-Chloro-2-methylpropionyl chloride.

Biocatalytic Pathways Utilizing Optically Pure Precursors

A key strategy in chemoenzymatic synthesis is the use of optically pure precursors generated through biocatalytic processes. This ensures the desired stereochemistry is established early in the synthetic sequence.

One prominent chemoenzymatic route begins with the optically active precursor, (2R)-3-hydroxy-2-methylpropanoic acid. nih.gov This chiral acid can be produced through the microbial oxidation of simple, prochiral starting materials. For instance, the regio- and stereoselective oxidation of 2-methyl-1,3-propandiol using whole-cell biocatalysts, such as immobilized Acetobacter aceti, yields the desired (R)-3-hydroxy-2-methylpropanoic acid. researchgate.netnih.gov This biocatalytic step avoids the use of harsh and environmentally detrimental chemical oxidants. researchgate.netnih.gov

Following the microbiological synthesis of the chiral hydroxy acid, subsequent chemical transformations are required to convert it into the target acyl chloride. This multi-step process typically involves the chlorination of the hydroxyl group, followed by the conversion of the carboxylic acid moiety into an acyl chloride.

Microorganisms from genera such as Pseudomonas, Rhodococcus, Arthrobacter, and Bacillus are also utilized in biotransformation processes to produce chiral hydroxy acids. google.com The biotransformation can be carried out using either growing or dormant cells, with the latter often being preferred. google.com These microbial systems provide an efficient means to produce key chiral intermediates for further chemical synthesis. researchgate.netmdpi.comnih.gov

Another approach involves the enantioselective biotransformation of isobutyric acid derivatives. While direct biocatalytic routes to this compound from these precursors are less commonly detailed, the principles of enzymatic resolution and asymmetric synthesis are central. Enzymes can selectively act on one enantiomer of a racemic mixture of a suitable isobutyric acid derivative, or asymmetrically modify a prochiral substrate to create the desired stereocenter. This strategy relies on the discovery and engineering of specific enzymes capable of performing the required transformation with high enantioselectivity.

Integration with Flow Reactor Systems for Continuous Production

The integration of chemoenzymatic synthesis with continuous flow reactor systems represents a significant advancement in chemical manufacturing. mt.com Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, leading to higher efficiency and selectivity. researchgate.net

For the synthesis of chiral molecules, biocatalytic reactions can be performed in flow using immobilized enzymes or whole cells packed into a column reactor. researchgate.netnih.govdntb.gov.ua This setup allows for the continuous conversion of a substrate into a product, which can then be directed to subsequent reaction loops for further chemical modification. mt.com

A chemoenzymatic flow synthesis for a related compound, captopril, demonstrates this concept effectively. The process begins with the biocatalyzed oxidation of 2-methyl-1,3-propandiol in a flow reactor using immobilized Acetobacter aceti cells to produce (R)-3-hydroxy-2-methylpropanoic acid. researchgate.netnih.gov The intermediate is then isolated in-line before undergoing several subsequent chemical transformations in a continuous flow setup. researchgate.netnih.gov This integrated approach minimizes manual handling, reduces reaction times, and allows for a more streamlined and efficient production process. researchgate.netnih.gov Such methodologies are highly adaptable for the continuous production of this compound.

Conventional Chemical Synthesis Routes

Traditional chemical synthesis remains a widely used and important method for the production of acyl chlorides.

Acylchlorination of (2-methyl)-3-chloropropionic acid

The most direct and conventional method for preparing this compound is through the acylchlorination of its corresponding carboxylic acid, (R)-3-chloro-2-methylpropanoic acid. nih.gov This transformation is typically achieved using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. orgsyn.org The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often neat or in an inert solvent. orgsyn.orgreddit.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.

Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and oxalyl chloride. google.com The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. Following the reaction, the crude this compound is typically purified by distillation under reduced pressure to yield a high-purity product. google.com

A patent describes a process where (2-methyl)-3-chloropropionic acid is reacted with a chlorinating agent, such as thionyl chloride, at an elevated temperature (e.g., 70 °C). google.com The molar ratio of the chlorinating agent to the carboxylic acid is a key parameter that can be optimized to maximize yield. google.com The process is followed by vacuum distillation to separate the product from unreacted starting materials and byproducts. google.com

Table 1: Comparison of Chlorinating Agents for Acylchlorination

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl chloride (SOCl₂)Reflux with excess reagentGaseous byproducts, relatively inexpensiveCorrosive and toxic
Oxalyl chloride ((COCl)₂)Often used with a catalyst (e.g., DMF) in a solvent like DCMGaseous byproducts, milder conditionsMore expensive than SOCl₂
Phosphorus pentachloride (PCl₅)Reaction with stoichiometric amountsEffective for a wide range of acidsSolid byproduct (POCl₃) can complicate purification
Phosphorus oxychloride (POCl₃)Higher boiling point, can be used as a solventLess reactive than PCl₅Byproducts can be difficult to remove

Thionyl Chloride Mediated Transformations

A primary and straightforward method for the preparation of this compound involves the reaction of its corresponding carboxylic acid, (R)-3-chloro-2-methylpropanoic acid, with thionyl chloride (SOCl₂). This reaction is a well-established procedure for converting carboxylic acids to acyl chlorides.

The transformation proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

A patented industrial process describes the synthesis of (2-methyl)-3-chloropropionyl chloride where (2-methyl)-3-chloropropionic acid is heated, and thionyl chloride is added. google.com The reaction is carried out at elevated temperatures, typically around 70°C, to drive the reaction to completion. The molar ratio of thionyl chloride to the carboxylic acid is a key parameter, with an excess of thionyl chloride often used to ensure complete conversion. google.com One specific example cites a molar ratio of 2:1 of thionyl chloride to 2-methyl-3-chloropropionic acid, reacting for 6 hours at 70°C, which resulted in a yield of 84%. google.com

Reaction Parameters for Thionyl Chloride Mediated Synthesis

Parameter Value Reference
Reactants (2-methyl)-3-chloropropionic acid, Thionyl chloride google.com
Molar Ratio (SOCl₂:Acid) 2:1 google.com
Temperature 70 °C google.com
Reaction Time 6 hours google.com
Yield 84% google.com

Asymmetric Synthesis Strategies

The synthesis of the enantiomerically pure precursor, (R)-3-chloro-2-methylpropanoic acid, is paramount for the production of this compound. Asymmetric synthesis strategies are employed to establish the chiral center at the C2 position with the desired (R)-configuration.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The Evans oxazolidinone auxiliaries are a prominent class of such compounds used in asymmetric alkylation reactions to create chiral carboxylic acids. williams.edu

In a representative synthetic approach, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride to form an N-propionyl imide. This imide is then deprotonated with a strong base, like sodium bis(trimethylsilyl)amide, to generate a rigid Z-enolate. williams.edu The chelated structure of this enolate, dictated by the chiral auxiliary, effectively blocks one face of the enolate. williams.edu

Subsequent alkylation with a chloromethylating agent, such as benzyl (B1604629) chloromethyl ether, proceeds with high diastereoselectivity, as the electrophile approaches from the less sterically hindered face. williams.edu Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the desired (R)-3-chloro-2-methylpropanoic acid and recover the auxiliary for reuse. This method allows for a high degree of stereocontrol, leading to products with high enantiomeric purity. williams.edu

General Steps for Asymmetric Alkylation using an Evans Auxiliary

Step Description
1. Acylation Attachment of a propionyl group to the chiral oxazolidinone auxiliary.
2. Enolate Formation Deprotonation with a strong base to form a stereochemically defined Z-enolate.
3. Diastereoselective Alkylation Reaction of the enolate with a chloromethylating agent.

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. Asymmetric conjugate addition reactions, catalyzed by chiral metal complexes, can be employed to introduce the stereocenter in a precursor to (R)-3-chloro-2-methylpropanoic acid.

For instance, a rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a β-substituted α,β-unsaturated ester can establish a chiral center with high enantioselectivity. unipi.it In a hypothetical application for the synthesis of the precursor, a suitable α,β-unsaturated ester could undergo a conjugate addition of a methyl group from an organometallic reagent, catalyzed by a chiral transition metal complex. The chiral ligand on the metal catalyst creates a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

This catalytic approach is highly attractive due to the use of only a small amount of the chiral catalyst to generate a large quantity of the enantiomerically enriched product. Research in this area continues to develop more efficient and selective catalytic systems for the synthesis of chiral building blocks. mdpi.com

Industrial Scale-Up and Purity Enhancement Techniques

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and efficient processes that ensure high yield, selectivity, and purity.

On an industrial scale, the reaction between (2-methyl)-3-chloropropionic acid and a chlorinating agent like thionyl chloride is optimized to maximize yield and selectivity. google.com The process involves charging the reactor with the carboxylic acid, heating it to a specific temperature, and then carefully adding the chlorinating agent. google.com The reaction conditions, including temperature, pressure, and reaction time, are meticulously controlled to achieve high conversion rates while minimizing the formation of byproducts. google.com The choice of chlorinating agent and its molar ratio to the starting material are critical factors that are optimized for cost-effectiveness and efficiency. google.com

High purity of the final product is crucial for its application in pharmaceutical synthesis. A common and effective method for purifying this compound on an industrial scale is rectification under vacuum. google.com This distillation technique allows for the separation of the desired product from unreacted starting materials, the excess chlorinating agent, and any byproducts formed during the reaction.

A patent describes a purification process where the crude product is subjected to vacuum rectification. google.com The process parameters, such as the theoretical plate number of the distillation column, the reflux ratio, and the vacuum level, are carefully controlled to achieve a purity of greater than 99%. google.com For instance, a crude product can be rectified using a column with a theoretical plate number of 4, a reflux ratio of 5:1, and under a vacuum of 10kPa. google.com The light components are first removed at a lower temperature (28-32°C), and the high-purity product is then collected at a stable temperature of 78°C. google.com

Industrial Purification Parameters for (2-methyl)-3-chloropropionyl chloride

Parameter Value Reference
Purification Method Rectification under vacuum google.com
Theoretical Plate Number 4 google.com
Reflux Ratio 5:1 google.com
Vacuum 10 kPa google.com
Light Component Distillation Temp. 28-32 °C google.com
Product Collection Temp. 78 °C google.com

Stereochemical Aspects and Control in the Synthesis and Reactions of R 3 Chloro 2 Methylpropionyl Chloride

Enantioselective Pathways Towards the (R)-Configuration

The synthesis of enantiomerically pure (R)-3-chloro-2-methylpropanoic acid, the direct precursor to the title acyl chloride, is central to obtaining the final product in high optical purity. Biocatalytic methods have proven to be highly effective for this purpose. These enzymatic processes often utilize whole-cell systems or isolated enzymes to achieve high yields and excellent enantiomeric excess (e.e.).

One prominent biocatalytic approach involves the asymmetric reduction of a precursor ketone. For instance, the reduction of methyl 2-hydroxymethylacrylate and its derivatives using ene reductases from the 'old yellow enzyme' (OYE) family can produce the corresponding (R)-configured methyl 3-hydroxy-2-methylpropionate products with enantioselectivities often exceeding 99% e.e. researchgate.net Although this yields a hydroxy-analogue, it demonstrates the power of biocatalysis in setting the (R)-stereocenter, which can then be converted to the chloro-derivative.

Similarly, various microbial strains are employed for the stereoselective synthesis of related chiral synthons. For example, strains of Rhodococcus, Brevibacterium, and Hansenula have been used in the diastereoselective reduction of specific keto-ester substrates to yield products with high diastereomeric purity (>98%) and enantiomeric excess (99.4% e.e.). mdpi.com Another notable example is the bioreduction of a ketone precursor using Mortierella ramanniana, which can result in a 100% reaction yield and an e.e. of 98.9% for the corresponding (R)-alcohol. mdpi.com These chiral alcohols or acids serve as key intermediates that can be converted to (R)-3-chloro-2-methylpropionyl chloride.

Below is a table summarizing various biocatalytic pathways leading to (R)-configured precursors.

Precursor TypeBiocatalyst/EnzymeProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Keto-esterRhodococcus erythropolis(1S,2R)99.4% mdpi.com
KetoneMortierella ramanniana(R)98.9% mdpi.com
Unsaturated EsterEne Reductases (OYE family)(R)>99% researchgate.net
Trifluoropyruvic acidChicken l-Lactate Dehydrogenase (l-LDH)(R)>99.5% nih.gov

Influence of Chiral Catalysts and Biocatalysts on Product Stereochemistry

The enantioselectivity of reactions producing the (R)-configuration is heavily influenced by the choice of catalyst, whether it is a chemical organocatalyst or a biological enzyme (biocatalyst).

Chiral Catalysts: Organocatalysis provides a powerful tool for enantioselective synthesis. For example, in the α-chlorination of carbonyl compounds, chiral hydrogen-bond donor catalysts can be employed. nih.gov A study on the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS) found that chiral squaramide catalysts were highly effective. The structure of the catalyst, particularly the aromatic components, had a significant impact on the enantioselectivity. A 9-phenanthryl derivative of an arylpyrrolidino-squaramide catalyst was found to provide the highest enantioselectivities. nih.gov This type of catalysis works by creating a chiral environment around the reactants, guiding the approach of the electrophilic chlorine source to one face of the enolate, thereby favoring the formation of one enantiomer over the other. nih.gov

Biocatalysts: As discussed previously, biocatalysts are exceptionally effective at controlling stereochemistry. Enzymes, by their inherent chiral nature, create highly specific active sites that can differentiate between prochiral faces of a substrate or selectively react with one enantiomer in a racemic mixture.

Enoate Reductases: These enzymes, part of the 'old yellow enzyme' family, catalyze the asymmetric bioreduction of activated C=C bonds. Their use on substrates like methyl 2-hydroxymethylacrylate furnishes (R)-configured products with near-perfect enantiomeric excess (>99% e.e.). researchgate.net The stereochemical outcome is dictated by the specific three-dimensional structure of the enzyme's active site.

Dehydrogenases: Lactate dehydrogenases (LDHs) are used for the asymmetric reduction of keto acids. For instance, chicken l-LDH can convert 3,3,3-trifluoro-2-oxopropionic acid into (R)-3,3,3-trifluoro-2-hydroxypropanoic acid with an enantiomeric excess greater than 99.5%. nih.gov This demonstrates the high fidelity of these enzymes in creating a specific stereocenter.

Amidases: In kinetic resolution processes, enzymes can selectively hydrolyze one enantiomer of a racemic mixture. For example, an enantio-specific amidase from Klebsiella oxytoca has been used to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, yielding (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with >99% e.e. researchgate.net

The table below highlights the influence of specific catalysts on product stereochemistry in relevant syntheses.

Catalyst/BiocatalystReaction TypeSubstrate ExampleProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Arylpyrrolidino-squaramideα-chlorinationSilyl ketene acetalTertiary α-chloro esterHigh nih.gov
Ene Reductase (OYE)C=C bond reductionMethyl 2-hydroxymethylacrylate(R)>99% researchgate.net
Chicken l-LDHKetone reduction3,3,3-Trifluoro-2-oxopropionic acid(R)>99.5% nih.gov
Rhodococcus sp.Kinetic resolution (hydrolysis)Racemic amide(R)-acid>99% researchgate.net

Chemical Reactivity and Transformation Pathways of R 3 Chloro 2 Methylpropionyl Chloride

Acylation Reactions with Various Nucleophiles

As a highly reactive acyl chloride, (R)-3-Chloro-2-methylpropionyl chloride is an excellent acylating agent. libretexts.org It readily reacts with various nucleophiles in nucleophilic acyl substitution reactions, transferring its (R)-3-chloro-2-methylpropionyl group to the nucleophile. libretexts.org These reactions are typically rapid and efficient.

Key acylation reactions include:

Reaction with Alcohols: In the presence of an alcohol, it undergoes esterification to form the corresponding ester. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct.

Reaction with Amines: Ammonia, primary amines, and secondary amines readily attack the acyl chloride to produce primary, secondary, and tertiary amides, respectively. chemistrysteps.com This amidation reaction is a common method for forming robust amide bonds.

Reaction with Water (Hydrolysis): Acyl chlorides react vigorously with water to form the corresponding carboxylic acid. chemistrysteps.com In this case, this compound hydrolyzes to (R)-3-chloro-2-methylpropionic acid and hydrochloric acid. This reaction underscores the need to handle the compound under anhydrous (dry) conditions. chemistrysteps.com

Reaction with Thiols: With thiol nucleophiles, it forms thioesters, which are important intermediates in various synthetic and biological processes.

Reaction with Carboxylate Salts: It can react with a carboxylate salt to form a carboxylic acid anhydride. chemistrysteps.com This method can be used to synthesize both symmetrical and mixed anhydrides. chemistrysteps.com

The following table summarizes these common acylation reactions.

NucleophileNucleophile ClassProduct Class
R'-OHAlcoholEster
R'NH₂Primary AmineSecondary Amide
R'₂NHSecondary AmineTertiary Amide
H₂OWaterCarboxylic Acid
R'-SHThiolThioester
R'COO⁻CarboxylateAcid Anhydride

Coupling Reactions for Complex Molecular Architectures

Beyond simple acylation, this compound is utilized in coupling reactions that form new carbon-carbon bonds, enabling the construction of complex molecular frameworks. These reactions often involve organometallic reagents.

Reaction with Organocuprates (Gilman Reagents): Acyl chlorides react with lithium dialkylcuprates (R'₂CuLi) to yield ketones. This reaction is a valuable method for ketone synthesis because it typically stops at the ketone stage without further addition to form a tertiary alcohol. The (R)-3-chloro-2-methylpropionyl moiety can thus be coupled with a wide range of alkyl, vinyl, or aryl groups. chemistrysteps.com

Reaction with Grignard Reagents: While Grignard reagents (R'MgX) can be used, they are very strong nucleophiles and often react twice with acyl chlorides. The initial reaction produces a ketone, which is itself more reactive than the starting acyl chloride, leading to a second nucleophilic attack that results in a tertiary alcohol after workup. chemistrysteps.com Careful control of reaction conditions, such as low temperatures, is sometimes employed to isolate the ketone, but this can be challenging.

These coupling reactions are crucial for extending the carbon skeleton and are widely employed in the synthesis of pharmaceuticals and other complex organic targets where the introduction of the specific chiral fragment provided by this compound is desired.

Nucleophilic Substitution Reactions at the Acyl Chloride Moiety

The fundamental reaction governing the transformations of this compound is nucleophilic acyl substitution. masterorganicchemistry.com This mechanism is common to most carboxylic acid derivatives but is particularly facile for acyl chlorides due to the properties of the chloride ion as an excellent leaving group. libretexts.org

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, and in the process, the chloride ion is expelled as the leaving group. libretexts.orgmasterorganicchemistry.com

The high reactivity of acyl chlorides in these substitution reactions is attributed to two main factors:

Inductive Effect: The chlorine atom is highly electronegative, strongly withdrawing electron density from the carbonyl carbon and increasing its electrophilicity. libretexts.org

Leaving Group Ability: The chloride ion (Cl⁻) is a weak base and therefore a very good leaving group, which facilitates the elimination step of the reaction. libretexts.org

This reliable reactivity makes this compound a dependable reagent for introducing the (R)-3-chloro-2-methylpropionyl group into a molecule.

Derivatization Strategies for Analytical and Synthetic Applications

The predictable reactivity of this compound allows for its strategic derivatization for both synthetic and analytical purposes.

Synthetic Applications: The primary synthetic application is its use as a chiral building block. In multi-step syntheses, it is used to introduce the (R)-3-chloro-2-methylpropionyl fragment, which may be a key component of the final target molecule's structure and stereochemistry. For instance, it can be employed in the synthesis of chiral intermediates that are essential for producing enantiomerically pure pharmaceuticals. The conversion of the acyl chloride to more stable functional groups like esters or amides is a common strategy to carry the chiral center through a synthetic sequence.

Analytical Applications: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), highly reactive compounds like acyl chlorides can be problematic. They may react with trace moisture in solvents or on chromatographic columns, leading to poor peak shape and inaccurate quantification. Derivatization is a common strategy to overcome this. By reacting this compound with a suitable nucleophile (e.g., an alcohol like methanol (B129727) or an amine), it can be converted into a more stable, less reactive derivative (e.g., a methyl ester or an amide). This stable derivative is often more volatile and thermally stable, making it more amenable to analysis by techniques like GC-MS.

Mechanistic Studies of Degradation Reactions in Organic Media

While specific mechanistic studies on the degradation of this compound in various organic media are not widely published, its degradation pathways can be inferred from the fundamental reactivity of acyl chlorides. The most significant degradation pathway is hydrolysis. chemistrysteps.com

Hydrolysis Mechanism: Even trace amounts of water present as an impurity in organic solvents can lead to the degradation of the acyl chloride. The mechanism is a nucleophilic acyl substitution with water acting as the nucleophile:

A water molecule attacks the electrophilic carbonyl carbon.

A proton is transferred from the attacking water molecule to a base (another water molecule or a solvent molecule), leading to a neutral tetrahedral intermediate.

The carbonyl group reforms with the elimination of the chloride ion.

The final product is (R)-3-chloro-2-methylpropionic acid and HCl.

Due to this sensitivity to moisture, this compound must be stored and handled under strictly anhydrous conditions to maintain its purity and reactivity. chemistrysteps.com Reaction with other nucleophilic impurities in solvents, such as alcohols, would proceed via a similar mechanism, leading to the formation of esters as degradation byproducts.

Applications As a Pivotal Chiral Building Block in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The primary application of (R)-3-Chloro-2-methylpropionyl chloride in pharmaceutical synthesis lies in its utility as a precursor for creating enantiomerically pure drugs. Its defined stereocenter is incorporated into the final active pharmaceutical ingredient, which is critical for biological activity and efficacy.

This chiral synthon is a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of medications used to treat hypertension and congestive heart failure.

This compound is instrumental in the synthesis of Captopril, the first orally active ACE inhibitor. nih.gov Several synthetic routes leverage this chiral intermediate to construct the target molecule with the correct stereochemistry.

One established pathway begins with the treatment of optically active (R)-3-hydroxy-2-methylpropanoic acid with thionyl chloride to produce the key intermediate, (R)-3-chloro-2-methylpropanoyl chloride. acs.org This intermediate is then coupled with L-proline. The resulting N-(3-chloro-2-D-methylpropanoyl)-L-proline is subsequently converted directly into Captopril through a reaction with hydrosulfide (B80085) or trithiocarbonate (B1256668) ion. acs.org

Another approach starts from methacrylic acid, which is treated with a hydrogen halide to form 3-halogeno-2-methylpropanoic acid. libretexts.org This product is then reacted with thionyl chloride to yield the corresponding 3-halogeno-2-methylpropanoyl chloride. libretexts.org The subsequent reaction with L-proline gives N-(R,S-3-halogeno-2-methylpropanoyl)-L-proline, which requires separation of the diastereoisomers. libretexts.org The desired R-diastereoisomer is then treated with methanolic ammonium (B1175870) hydrosulfide to produce Captopril. libretexts.org

A variation involves the direct acylation of L-proline with 3-acetylthio-2-methylpropionic acid chloride, which can be synthesized from methacrylic acid and thioacetic acid. acs.orgresearchgate.net The resulting 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline undergoes ammonolysis to yield Captopril. acs.org

Table 1: Key Steps in Captopril Synthesis

StepReactantsReagentsProduct
Pathway 1 (R)-3-hydroxy-2-methylpropanoic acidThionyl chloride(R)-3-chloro-2-methylpropanoyl chloride
(R)-3-chloro-2-methylpropanoyl chloride, L-proline-N-(3-chloro-2-D-methylpropanoyl)-L-proline
N-(3-chloro-2-D-methylpropanoyl)-L-prolineHydrosulfide or trithiocarbonate ionCaptopril
Pathway 2 Methacrylic acidHydrogen halide3-halogeno-2-methylpropanoic acid
3-halogeno-2-methylpropanoic acidThionyl chloride3-halogeno-2-methylpropanoyl chloride
3-halogeno-2-methylpropanoyl chloride, L-prolineDicyclohexylamine (for separation)N-(R-3-halogeno-2-methylpropanoyl)-L-proline
N-(R-3-halogeno-2-methylpropanoyl)-L-prolineMethanolic ammonium hydrosulfideCaptopril

The chiral nature of this compound and its derivatives, such as (R)-3-(acetylthio)-2-methylpropionyl chloride, makes them valuable reactants for the preparation of Captopril analogs. researchgate.net These analogs are developed to investigate structure-activity relationships and to potentially create new ACE inhibitors with improved therapeutic profiles or reduced side effects. researchgate.net The synthesis of these analogs often involves coupling the chiral acyl chloride with various amino acid derivatives, similar to the synthesis of Captopril itself, to explore how modifications to the proline moiety affect the drug's interaction with the angiotensin-converting enzyme. youtube.com

While this compound is most prominently associated with ACE inhibitors, its potential as a chiral building block extends to other classes of biologically active compounds.

Based on the conducted research, no available information directly links the use of this compound as an intermediate in the synthesis of β-blockers. Synthesis pathways for β-blockers often utilize other chiral precursors, such as (R)-3-chloro-1,2-propanediol, to establish the required stereochemistry. tubitak.gov.tr

The available scientific literature from the conducted search does not describe the use of this compound as a synthon in the preparation of glycerophospholipids or prostaglandins. The synthesis of these complex lipids typically involves different chiral building blocks derived from sources like D-mannitol or glycidol, or employs enzymatic methods to achieve the desired stereoselectivity.

Intermediacy in Other Classes of Biologically Active Compounds

Antiepileptic Drugs

The structural motif provided by 3-chloro-2-methylpropionyl chloride is integral to the synthesis of certain central nervous system agents, including antiepileptic drugs. It serves as a key intermediate in the preparation of compounds designed to treat and manage seizure disorders. A notable example is its use in the synthesis of N-benzyl-3-chlorine propionic acid amide, a compound identified for its potential in treating epilepsy. google.com The incorporation of the 3-chloro-2-methylpropionyl group is a critical step in building the final molecular structure responsible for the drug's anticonvulsant activity. google.comnih.gov

Anti-inflammatory Analgesics

In the field of anti-inflammatory medications, this compound is utilized as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). One specific application is in the production of the anti-inflammatory analgesic Clidanac. google.com The synthesis of Clidanac relies on the introduction of the chiral fragment derived from this compound to achieve the final active pharmaceutical ingredient.

Spasmolytics and Antiarrhythmics

The versatility of this chemical building block extends to the synthesis of drugs targeting smooth muscle function and cardiac rhythm. It is a key component in the manufacturing process for the spasmolytic agent Propaxoline, which is used to relieve muscle spasms. google.com Furthermore, it is employed in the synthesis of Moracizine, an antiarrhythmic drug used to treat irregular heartbeats. google.com In both cases, the unique chemical structure of this compound is essential for forming the core of these therapeutic agents. google.com

Table 1: Pharmaceutical Applications of the 3-Chloro-2-methylpropionyl Moiety

Drug CategorySpecific Drug ExamplePrimary Therapeutic Use
AntiepilepticN-benzyl-3-chlorine propionic acid amide google.comTreatment of central nervous system disorders google.com
Anti-inflammatory AnalgesicClidanac google.comReduction of inflammation and pain google.com
SpasmolyticPropaxoline google.comAlleviation of muscle spasms google.com
AntiarrhythmicMoracizine google.comTreatment of cardiac arrhythmia google.com

Role in Fine Chemical Synthesis

This compound is classified as a broad-spectrum fine-chemical intermediate, finding extensive use in medicine, agriculture, and general organic synthesis. google.com Its primary function is to introduce the (R)-3-chloro-2-methylpropionyl group into target molecules. As a versatile reagent, it is particularly valued in the pharmaceutical industry for creating chiral intermediates, which are fundamental for developing enantiomerically pure drugs. The high reactivity of the acyl chloride group allows for efficient reactions, making it a preferred choice in multi-step synthetic processes where high yields and purity are critical. google.com Its application ensures the production of high-purity final products, often exceeding 99% after purification, which is a critical requirement for pharmaceutical and other high-value chemical applications. google.com

Exploration in New Synthetic Methodologies and Reaction Mechanism Elucidation

This compound plays a significant role in the advancement of synthetic chemistry, particularly in the development of methodologies for creating stereospecific molecules. The core of its utility lies in its mechanism of action as a potent acylating agent.

The reaction mechanism primarily involves nucleophilic acyl substitution, where the highly electrophilic carbon atom of the acyl chloride group is attacked by a nucleophile (such as an alcohol, amine, or carbanion). This leads to the formation of a new covalent bond and the expulsion of the chloride ion, effectively transferring the chiral 3-chloro-2-methylpropionyl moiety to the nucleophilic substrate.

The presence of a chiral center at the C2 position makes this reagent particularly valuable for asymmetric synthesis. Chemists exploit this pre-existing stereochemistry to control the formation of new stereocenters in the target molecule, a key goal in modern pharmaceutical synthesis. Its use allows for the exploration of diastereoselective reactions, where the chiral reagent influences the stereochemical outcome of the transformation. The development of purification processes, such as decompression rectification, to achieve high-purity this compound is itself part of advancing synthetic methodologies, ensuring that the chirality and reactivity of the starting material are of the highest standard for subsequent sensitive reactions. google.com

Advanced Analytical and Characterization Methodologies in R 3 Chloro 2 Methylpropionyl Chloride Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry for separating and quantifying components of a mixture. For a chiral and reactive compound such as (R)-3-Chloro-2-methylpropionyl chloride, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. However, the direct analysis of acyl chlorides by conventional HPLC with UV detection is challenging due to their high reactivity and lack of a strong chromophore.

To overcome the challenges of direct analysis, pre-column derivatization is a widely adopted strategy. This involves reacting the acyl chloride with a derivatizing agent to form a stable, less reactive product that possesses a strong chromophore, making it easily detectable by a Diode-Array Detector (DAD). google.comchiralpedia.com This indirect method enhances both the sensitivity and specificity of the analysis. nih.gov

The fundamental principle involves the rapid reaction between the highly electrophilic carbonyl carbon of the acyl chloride and a nucleophilic derivatizing agent. google.com A common class of reagents used for this purpose is nitrophenylhydrazines. google.comgoogle.com The reaction converts the acyl chloride into a corresponding acylhydrazide, which exhibits strong absorption in the UV-visible region (typically 320-450 nm), a range where most starting materials or impurities have minimal absorbance. google.com This shift in absorption wavelength effectively eliminates matrix interference, leading to a more reliable quantification. google.com

The selection of chromatographic conditions is critical for separating the derivatized product from excess reagent and other components. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. google.comsielc.com Gradient elution is often necessary to achieve optimal separation.

Table 1: Example HPLC-DAD Parameters for Analysis of Derivatized Acyl Chlorides

ParameterCondition
Instrument HPLC with Diode-Array Detector (DAD)
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A: Acetonitrile; B: 0.1% Phosphoric Acid in Water
Gradient Time-based gradient from ~30% A to 70% A
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 20 µL
Detection Wavelength 390-400 nm

This table is a composite representation of typical conditions described in methodologies for related compounds. google.comgoogle.com

The validated derivatization HPLC-DAD method provides excellent specificity and sensitivity for the qualitative and quantitative detection of acyl chlorides like this compound in various samples, including pharmaceutical intermediates. google.com

Computational Chemistry for Elucidating Reaction Mechanisms and Kinetics

Computational chemistry serves as a powerful predictive tool to investigate the intricate details of chemical reactions at the molecular level. For a reactive intermediate like this compound, computational methods can elucidate reaction mechanisms, identify transition states, and calculate kinetic parameters, providing insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a prominent computational method used for these studies due to its balance of accuracy and computational cost. researchgate.net By employing specific functionals (e.g., M06-2X) and basis sets (e.g., 6-31+G(d,p)), researchers can model the potential energy surface of a reaction involving this compound. researchgate.net

This process involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and obtaining thermodynamic data like enthalpy and entropy.

Energy Profile Construction: Mapping the energy changes along the reaction coordinate to visualize the reaction pathway and determine activation barriers.

Research on analogous molecules, such as 3-chloro-2-methyl-1-propene, demonstrates the utility of these methods. researchgate.net In such studies, DFT calculations have been used to investigate reaction kinetics, with results showing good agreement with experimental data. researchgate.net The standard enthalpies of formation and reaction rate constants can be precisely evaluated. researchgate.net This theoretical framework allows for the prediction of the most favorable reaction pathways. For example, in reactions involving hydrogen abstraction, computational models can determine which hydrogen atom is most likely to be removed. researchgate.net

Table 2: Application of Computational Chemistry in Reaction Analysis

Computational Method / TheoryApplication in this compound ResearchData Output
Density Functional Theory (DFT) Optimization of molecular geometries for reactants, transition states, and products.3D Molecular Structures, Bond Lengths, Bond Angles
Frequency Analysis Calculation of vibrational frequencies to confirm stationary points and obtain thermodynamic data.Vibrational Spectra, Zero-Point Energies, Enthalpies, Entropies
Transition State Theory (TST) Calculation of reaction rate constants based on the properties of the transition state.Rate Constants (k), Activation Energies (Ea)
Isodesmic Reactions Evaluation of thermochemical properties like standard enthalpies of formation.ΔH°f

By applying these computational methodologies, a deeper understanding of the reactivity, stability, and kinetic behavior of this compound can be achieved, guiding synthetic strategies and process optimization.

Future Research Directions and Innovations in R 3 Chloro 2 Methylpropionyl Chloride Chemistry

Development of Novel and Sustainable Enantioselective Synthetic Routes

The traditional synthesis of (R)-3-Chloro-2-methylpropionyl chloride involves the reaction of its corresponding carboxylic acid, (R)-3-chloro-2-methylpropionic acid, with chlorinating agents like thionyl chloride (SOCl₂). This conversion is generally efficient and retains the stereochemistry of the precursor. Therefore, future research into novel enantioselective routes primarily targets the sustainable and highly selective synthesis of the parent chiral acid.

Future advancements are moving beyond classical resolution methods and are focusing on catalytic asymmetric synthesis. Key areas of innovation include:

Biocatalytic Approaches: Biocatalysis is emerging as a powerful tool for producing chiral molecules due to its high selectivity, mild reaction conditions, and environmentally friendly nature. nih.govmdpi.com Research is exploring the use of enzymes, such as dehydrogenases or reductases, within whole-cell systems or as isolated enzymes to synthesize chiral precursors. mdpi.comnih.gov These biocatalytic processes can convert simple, achiral starting materials into the desired enantiomerically pure acid with high efficiency, offering a significant improvement over traditional chemical methods. nih.gov Photoenzymatic systems, which use light to activate enzymes, represent a cutting-edge frontier that could lead to new-to-nature reactions for producing such chiral building blocks. sciencedaily.com

Asymmetric Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis. mdpi.com Future research may focus on developing chiral organocatalysts that can facilitate the enantioselective α-chlorination or conjugate addition reactions to create the required stereocenter. mdpi.comwikipedia.org For instance, chiral amine catalysts could be used to direct the stereoselective addition of nucleophiles to α,β-unsaturated systems, establishing the chiral center found in the precursor to this compound. mdpi.com

Synthetic StrategyDescriptionKey AdvantagesResearch Focus
Conventional MethodResolution of a racemic mixture of 3-chloro-2-methylpropionic acid followed by chlorination with SOCl₂.Established and well-understood.Improving resolution efficiency.
BiocatalysisUse of enzymes or whole-cell systems for the asymmetric synthesis of the chiral acid precursor.High enantioselectivity (>99% ee), mild conditions, sustainable. mdpi.comEnzyme discovery, protein engineering, process optimization.
Asymmetric OrganocatalysisEmployment of small chiral organic molecules to catalyze the enantioselective formation of the precursor.Metal-free, avoids toxic heavy metals, robust reaction conditions. mdpi.comDevelopment of novel, highly efficient catalysts and reaction pathways.

Expansion of Applications in Diverse Complex Molecular Architectures

The primary utility of this compound lies in its function as a chiral building block for creating stereochemically defined molecules. The demand for enantiomerically pure compounds is rising, particularly in the pharmaceutical sector, where the chirality of a drug molecule is critical to its efficacy and safety. enamine.netnih.gov

While its use in the synthesis of the cardiotonic agent pimobendan (B44444) is a known application, its potential extends far beyond this single example. Future research will likely see its incorporation into the total synthesis of a wider array of complex and biologically active molecules. A patent has indicated its utility as a broad-spectrum fine chemical intermediate in the synthesis of various pharmaceuticals, including: google.com

Central Nervous System (CNS) Drugs: Including antiepileptics and anti-inflammatory analgesics.

Respiratory System Medications: Such as certain types of cough medicine.

Antiarrhythmic Agents: For the treatment of irregular heartbeats.

The ability to introduce the specific (R)-3-chloro-2-methylpropionyl moiety is crucial for building the necessary stereochemistry in these target molecules. As asymmetric synthesis techniques advance, the accessibility of this chiral synthon will increase, encouraging chemists to design novel synthetic pathways that leverage its unique structure to access new and diverse molecular frameworks with potential therapeutic applications.

Therapeutic AreaPotential Drug ClassRole of this compound
CardiovascularCardiotonics (e.g., Pimobendan), Antiarrhythmics google.comProvides a key chiral fragment for the core structure.
Central Nervous SystemAntiepileptics, Anti-inflammatory Analgesics google.comServes as a starting material for building complex chiral side chains.
RespiratoryAntitussives (Cough Medicine) google.comActs as an intermediate in multi-step syntheses.
AgrochemicalsHerbicides, PesticidesIntroduction of a specific stereocenter to enhance biological activity. acs.org

Integration of Green Chemistry Principles in Synthetic Strategies

Modern chemical synthesis places a strong emphasis on sustainability and the reduction of environmental impact. The traditional method for preparing this compound from its acid using thionyl chloride generates corrosive hydrogen chloride (HCl) and toxic sulfur dioxide (SO₂) gas as byproducts, which runs counter to green chemistry principles.

Future research is actively seeking to integrate green chemistry into both the synthesis and application of this compound. Key innovations include:

Greener Chlorinating Reagents: The development of solid-supported or polymer-bound chlorinating agents could simplify purification and minimize waste. Alternative reagents that operate under milder conditions and produce more benign byproducts are a major goal.

Catalytic and Solvent-Free Conditions: Moving away from stoichiometric reagents like thionyl chloride towards catalytic methods for acyl chloride formation would significantly improve atom economy. Performing reactions in solvent-free conditions or in greener solvents like ionic liquids or aqueous surfactant solutions can reduce the reliance on volatile organic compounds (VOCs). researchgate.net For example, conducting reactions with water-sensitive acyl chlorides in aqueous solutions of surfactants like TPGS-750-M has been shown to be a viable and environmentally friendly approach. researchgate.net

Biocatalysis as a Green Tool: As mentioned previously, biocatalytic routes are inherently green. nih.gov They operate in aqueous media at ambient temperature and pressure, are biodegradable, and can be sourced from renewable materials. nih.govmdpi.com The enzymatic synthesis of the precursor acid is a prime example of a green strategy that avoids harsh chemicals and minimizes waste.

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, often eliminating the need for conventional reagents and reducing waste streams. rsc.org The electrochemical cross-coupling of acyl chlorides is an area of research that could be adapted for more sustainable applications. rsc.org

Green Chemistry PrincipleApplication in this compound ChemistryPotential Impact
Waste PreventionUsing catalytic methods instead of stoichiometric reagents (e.g., SOCl₂). Reduces formation of byproducts like SO₂ and HCl.
Safer Solvents and AuxiliariesEmploying aqueous media, ionic liquids, or surfactant solutions. researchgate.netDecreases use of hazardous volatile organic compounds (VOCs).
Design for Energy EfficiencyUtilizing biocatalytic reactions that proceed at ambient temperature and pressure. nih.govLowers energy consumption compared to reactions requiring heating.
Use of Renewable FeedstocksSynthesizing chiral precursors from biomass-derived materials via the "chiral pool". rsc.orgReduces dependence on petrochemical sources.

Q & A

Q. Q1. What are the key synthetic routes for producing enantiomerically pure (R)-3-Chloro-2-methylpropionyl chloride, and how is stereochemical integrity maintained?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, using (R)-proline derivatives as chiral auxiliaries during acylation can induce stereoselectivity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of diastereomers. Confirmation of enantiopurity requires chiral HPLC (e.g., Chiralpak® IA column, 90:10 hexane/isopropanol mobile phase) or polarimetry. Kinetic resolution during chlorination steps may also be employed to minimize racemization .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., methyl group at δ 1.2–1.4 ppm, carbonyl chloride at δ 170–175 ppm). <sup>35</sup>Cl NMR can confirm chloride environment.
  • FT-IR: Peaks at ~1800 cm<sup>-1</sup> (C=O stretch) and ~550 cm<sup>-1</sup> (C-Cl stretch) validate functional groups.
  • Mass Spectrometry (EI-MS): Molecular ion [M]<sup>+</sup> at m/z 136.5 (C4H6Cl2O) with fragmentation patterns confirming stability under ionization.
    Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances reliability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent polarities?

Methodological Answer: Contradictory reactivity (e.g., nucleophilic substitution vs. elimination) often arises from solvent effects. Systematic kinetic studies under controlled conditions (e.g., DMSO vs. THF) using <sup>13</sup>C-labeled reagents can track reaction pathways. For example, in polar aprotic solvents, SN2 mechanisms dominate due to stabilized transition states, while nonpolar solvents favor elimination (E2). Transition-state modeling (e.g., Hammett plots) and isotopic labeling (e.g., <sup>2</sup>H at β-hydrogen) provide mechanistic clarity .

Q. Q4. What strategies mitigate racemization during nucleophilic acyl substitution reactions involving this compound?

Methodological Answer:

  • Low-Temperature Reactions: Conducting reactions at −20°C to 0°C reduces thermal agitation, preserving stereochemistry.
  • Proton Sponge Additives: Sterically hindered bases (e.g., 1,8-bis(dimethylamino)naphthalene) sequester HCl byproducts, preventing acid-catalyzed racemization.
  • In Situ Monitoring: Real-time chiral HPLC or circular dichroism (CD) spectroscopy detects early racemization, enabling immediate corrective steps (e.g., solvent switch or quenching).
    Comparative studies with (S)-enantiomer controls validate method robustness .

Q. Q5. How does the steric environment of this compound influence its application in synthesizing chiral pharmaceuticals like Captopril?

Methodological Answer: The methyl group at C2 creates steric hindrance, directing nucleophilic attack to the less hindered carbonyl carbon. In Captopril synthesis, this regioselectivity ensures correct thiol group placement at the proline residue. Computational docking studies (e.g., AutoDock Vina) model interactions between the acyl chloride and enzyme active sites (e.g., angiotensin-converting enzyme), predicting binding affinities. Kinetic isotope effects (KIEs) further validate transition-state geometry during acylation .

Safety and Handling Protocols

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods with ≥100 ft/min face velocity and negative-pressure gloveboxes for transfers.
  • PPE: Acid-resistant gloves (e.g., Silver Shield®), polycarbonate face shields, and Tychem® suits.
  • Spill Management: Neutralize spills with sodium bicarbonate slurry (1:3 ratio) followed by adsorption using vermiculite.
  • Waste Disposal: Hydrolyze residual reagent in ice-cold ethanol/water (1:1) before pH adjustment to 7–8 for safe disposal .

Data Interpretation and Validation

Q. Q7. How should researchers address discrepancies in reported toxicity profiles of this compound across studies?

Methodological Answer:

  • Source Evaluation: Cross-check data against REACH-compliant studies (e.g., IUCLID datasets) and prioritize OECD Guideline-compliant assays (e.g., OECD 423 for acute toxicity).
  • Meta-Analysis: Use Cochrane or PRISMA frameworks to aggregate data, stratifying by exposure route (inhalation vs. dermal) and purity levels.
  • In Silico Modeling: Tools like TEST (Toxicity Estimation Software Tool) predict LD50 values, reconciling in vitro/in vivo disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.